3-(chloromethyl)-4-methyl-5-(propan-2-yl)-4H-1,2,4-triazole
Description
Properties
Molecular Formula |
C7H12ClN3 |
|---|---|
Molecular Weight |
173.64 g/mol |
IUPAC Name |
3-(chloromethyl)-4-methyl-5-propan-2-yl-1,2,4-triazole |
InChI |
InChI=1S/C7H12ClN3/c1-5(2)7-10-9-6(4-8)11(7)3/h5H,4H2,1-3H3 |
InChI Key |
KKFJVHOSDFPIKI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN=C(N1C)CCl |
Origin of Product |
United States |
Preparation Methods
Chloromethylation of Triazole Precursors
Method Overview:
The predominant approach involves the chloromethylation of existing triazole derivatives, utilizing chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of acid catalysts. This method is favored for its efficiency and selectivity.
Reaction Scheme:
$$ \text{Triazole derivative} + \text{Chloromethylating agent} \xrightarrow{\text{acid catalyst}} \text{Chloromethyl-triazole derivative} $$
- Use of Lewis acids such as zinc chloride or ferric chloride as catalysts.
- Solvent systems like dichloromethane or acetonitrile.
- Elevated temperatures around 25–50°C to facilitate electrophilic substitution.
Example:
A typical synthesis involves reacting 4-methyl-5-(propan-2-yl)-4H-1,2,4-triazole with chloromethyl methyl ether (or paraformaldehyde and HCl) in the presence of zinc chloride, leading to the chloromethylated intermediate. This step is often followed by purification via recrystallization or chromatography.
- High regioselectivity at the 3-position.
- Compatibility with various substituents on the triazole ring.
Multi-step Synthesis from Basic Precursors
Method Overview:
An alternative involves constructing the triazole ring with desired substituents followed by chloromethylation. This approach offers greater control over substitution patterns.
Step 1: Synthesis of the Triazole Core
- Cyclization of hydrazine derivatives with appropriate nitriles or carboxylic acids to form the 1,2,4-triazole ring.
- Introduction of methyl and isopropyl groups at specific positions via alkylation or acylation reactions.
Step 2: Functionalization at the 3-Position
- Chloromethylation as described above, often optimized to prevent over-alkylation or side reactions.
Step 3: Purification and Salt Formation
- The hydrochloride salt of the compound can be obtained by treatment with hydrochloric acid, enhancing stability and solubility.
- Use of mild bases such as sodium bicarbonate during alkylation steps to control pH.
- Reactions performed under inert atmosphere to prevent oxidation.
Specific Patented Processes and Innovations
Recent patents describe optimized methods for large-scale synthesis:
Reaction Conditions Summary
| Parameter | Typical Range | Notes |
|---|---|---|
| Temperature | 25–50°C | For chloromethylation reactions |
| Solvent | Dichloromethane, acetonitrile | Ensures solubility and reaction control |
| Catalyst | Zinc chloride, ferric chloride | Promotes electrophilic substitution |
| Reaction Time | 2–12 hours | Depending on scale and reagent excess |
Notes on Purification and Characterization
- Purification: Recrystallization from ethanol or ethyl acetate; chromatography if necessary.
- Characterization: Confirmed via NMR, IR, and mass spectrometry, matching literature data for the target compound.
Summary of Research Findings
- Chloromethylation remains the most straightforward and efficient method for synthesizing 3-(chloromethyl)-4-methyl-5-(propan-2-yl)-4H-1,2,4-triazole (CAS No. 1432681-31-6).
- Optimization of reaction parameters, especially catalysts and solvents, is critical for high yield and purity.
- Recent innovations focus on large-scale processes, minimizing side reactions, and improving product stability through salt formation.
Final Remarks
The synthesis of This compound is well-established, with methods primarily revolving around electrophilic chloromethylation of suitable triazole precursors. Advances in process chemistry continue to refine these methods, emphasizing efficiency, scalability, and purity, which are vital for potential pharmaceutical and agrochemical applications.
Chemical Reactions Analysis
Types of Reactions
3-(chloromethyl)-4-methyl-5-(propan-2-yl)-4H-1,2,4-triazole can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction of the triazole ring can yield different hydrogenated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used under mild conditions to replace the chloromethyl group.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed to introduce hydroxyl or carbonyl groups.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be used to reduce the triazole ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce hydroxylated triazoles.
Scientific Research Applications
Chemistry
In chemistry, 3-(chloromethyl)-4-methyl-5-(propan-2-yl)-4H-1,2,4-triazole is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and as a potential lead compound for drug development. Its triazole ring is a common motif in many bioactive molecules, making it a candidate for further exploration in medicinal chemistry.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities such as antimicrobial, antifungal, or anticancer properties. Research is ongoing to explore its potential therapeutic applications.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(chloromethyl)-4-methyl-5-(propan-2-yl)-4H-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, modulating their activity. The chloromethyl group can also participate in covalent bonding with nucleophilic residues in proteins, affecting their function.
Comparison with Similar Compounds
Structural and Substituent Variations
Triazole derivatives are highly tunable, with substituents dictating their chemical and biological profiles. Key comparisons include:
Key Observations :
Target Compound Implications :
Physicochemical Properties
- Lipophilicity (logP) : The target compound’s logP is likely higher than sulfonyl- or pyridinyl-substituted triazoles (e.g., ) due to its branched alkyl groups.
- Solubility : Chloromethyl and isopropyl groups may reduce aqueous solubility compared to polar derivatives (e.g., -SO2CH3 in ).
- Stability : The chloromethyl group’s susceptibility to hydrolysis could limit stability under physiological conditions, necessitating prodrug strategies.
Mechanistic Insights from QSAR Studies
- QSAR Models: For 3-substituted thiol-triazoles, ΔE1 (HOMO-LUMO gap) and ΣQ (atomic charge sum) correlate with antimicrobial activity . A lower ΔE1 and higher ΣQ enhance bioactivity, suggesting electron-deficient triazoles interact more strongly with microbial targets.
Biological Activity
3-(Chloromethyl)-4-methyl-5-(propan-2-yl)-4H-1,2,4-triazole, with the CAS number 1240529-11-6, is a member of the triazole family, which has garnered attention for its diverse biological activities. This compound exhibits potential in various therapeutic areas, including anticancer and antimicrobial applications. This article aims to provide a comprehensive overview of its biological activity based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₆H₈ClN₃ with a molecular weight of 173.64 g/mol. Its structure includes a chloromethyl group and an isopropyl substituent, which may influence its biological properties.
Anticancer Properties
Research indicates that triazole derivatives exhibit significant anticancer activity. A study focusing on various triazole compounds highlighted the potential of this compound to inhibit cancer cell proliferation. The compound's mechanism may involve the disruption of angiogenesis—the formation of new blood vessels that tumors require for growth.
Table 1: Anticancer Activity of Triazole Derivatives
| Compound Name | Cell Line Tested | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 (Breast Cancer) | TBD | Inhibition of angiogenesis |
| 3-Amino-1,2,4-triazole derivatives | HCT116 (Colon Cancer) | 6.2 | Anti-proliferative effects |
| Other triazole derivatives | Various | Varies | Anti-tubulin polymerization |
Antimicrobial Activity
Triazoles are also recognized for their antimicrobial properties. The compound has been evaluated against various pathogens, showing effectiveness in inhibiting bacterial growth. The presence of the chloromethyl group is believed to enhance its interaction with microbial targets.
Case Study: Antimicrobial Efficacy
In a comparative study involving triazole derivatives, this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were found to be lower than those of traditional antibiotics.
The biological activity of triazoles often stems from their ability to interfere with critical cellular processes. For instance:
- Anticancer Mechanism : By inhibiting tubulin polymerization and disrupting microtubule dynamics, these compounds can effectively halt cancer cell division.
- Antimicrobial Mechanism : Triazoles may inhibit the synthesis of ergosterol in fungal cells or disrupt bacterial cell wall synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
